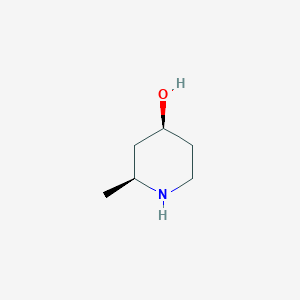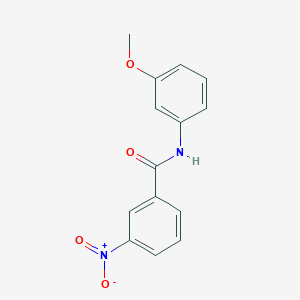
N-(3-methoxyphenyl)-3-nitrobenzamide
描述
“N-(3-Methoxyphenyl)-3-nitrobenzamide” is a chemical compound. Its structure consists of a benzamide group where the amide nitrogen is bonded to a 3-methoxyphenyl group and the carbonyl carbon is bonded to a 3-nitrophenyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate aniline (in this case, 3-methoxyaniline) with a nitrobenzoyl chloride . The reaction is usually carried out in the presence of a base, such as pyridine, which acts as a catalyst and a solvent .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can be confirmed by their characteristic absorption bands in the IR spectrum .Chemical Reactions Analysis
The chemical reactions of “this compound” would largely depend on the conditions and the reagents used. For instance, it could potentially undergo hydrolysis under acidic or basic conditions to yield 3-methoxyaniline and 3-nitrobenzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its molecular structure. For example, it is likely to have a relatively high melting point due to the presence of the polar nitro and amide groups, which can form strong intermolecular forces .科学研究应用
N-(3-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-3-nitrobenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability, which can affect its biological activity over time.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the use of this compound as a tool for studying various signaling pathways in cells. Additionally, there is interest in exploring the potential applications of this compound in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.
安全和危害
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUAHBNREGYOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
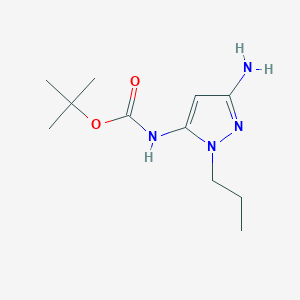
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
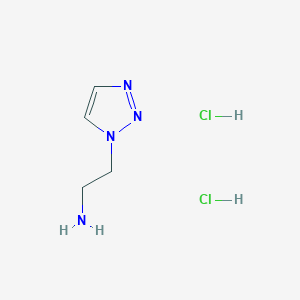
![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
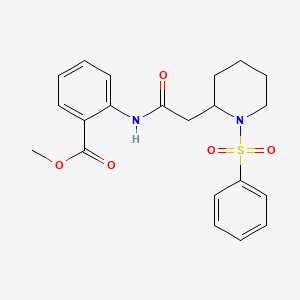

![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

